N-Benzyl-2-methylfuran-3-carbothioamide

Agricultural Fungicide Phytopathology Crop Protection

N-Benzyl-2-methylfuran-3-carbothioamide (CAS 75596-51-9, molecular formula C₁₃H₁₃NOS, molecular weight 231.31 g/mol) is a synthetic small-molecule carbothioamide derivative belonging to the furan-3-carbothioamide class. The compound features a 2-methylfuran core linked via a thioamide bridge to an N-benzyl substituent, distinguishing it from other N-aryl furan-3-carbothioamides such as the HIV-1 non-nucleoside reverse transcriptase inhibitor UC-781.

Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
CAS No. 75596-51-9
Cat. No. B12914757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-methylfuran-3-carbothioamide
CAS75596-51-9
Molecular FormulaC13H13NOS
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C13H13NOS/c1-10-12(7-8-15-10)13(16)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,16)
InChIKeyWUGIBIAHOGAALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-methylfuran-3-carbothioamide (CAS 75596-51-9): Procurement-Ready Physicochemical Profile and Compound Class Context


N-Benzyl-2-methylfuran-3-carbothioamide (CAS 75596-51-9, molecular formula C₁₃H₁₃NOS, molecular weight 231.31 g/mol) is a synthetic small-molecule carbothioamide derivative belonging to the furan-3-carbothioamide class . The compound features a 2-methylfuran core linked via a thioamide bridge to an N-benzyl substituent, distinguishing it from other N-aryl furan-3-carbothioamides such as the HIV-1 non-nucleoside reverse transcriptase inhibitor UC-781 . Its predicted physicochemical properties—including a logP of approximately 3.46, a polar surface area of 64.3 Ų, and zero hydrogen bond donors—suggest moderate lipophilicity and favorable membrane permeability, positioning it as a candidate for both crop protection and anti-infective research programs .

Why N-Benzyl-2-methylfuran-3-carbothioamide (75596-51-9) Cannot Be Replaced by Generic Furan-3-carbothioamide Analogs in Critical Applications


Within the furan-3-carbothioamide family, even minor N-substituent modifications cause profound shifts in biological target engagement, potency, and selectivity. For instance, UC-781—which carries a 4-chloro-3-(3-methylbut-2-enoxy)phenyl substituent—inhibits HIV-1 reverse transcriptase with an IC₅₀ of 5 nM, whereas the primary literature indicates that simple N-benzyl substitution (as in 75596-51-9) abolishes this antiviral activity entirely . In the fungicide arena, the N-benzyl heterocyclic carbothioamide scaffold is explicitly claimed to confer activity against specific phytopathogenic fungal strains such as Puccinia recondita and Erysiphe graminis, an activity profile that is not transferable to N-phenyl, N-alkyl, or unsubstituted analogs [1]. Substituting 75596-51-9 with a generic furan-3-carbothioamide or an N-aryl analog would therefore introduce uncontrolled risk of target miss, loss of efficacy, or off-target toxicity in any established screening cascade.

Quantitative Differentiation Evidence for N-Benzyl-2-methylfuran-3-carbothioamide (75596-51-9) Against Its Closest Analogs


Fungicidal Specificity: N-Benzyl-2-methylfuran-3-carbothioamide vs. N-Aryl Furan-3-carbothioamides in Wheat Rust Control

In a patent-directed biological screen, N-benzyl-2-methylfuran-3-carbothioamide (75596-51-9) demonstrated protective fungicidal efficacy against Puccinia recondita (wheat brown rust) at an application rate capable of achieving ≥70% disease control, whereas the corresponding N-phenyl analog exhibited less than 30% control under identical conditions. This marked difference in antifungal potency is attributed to the conformational flexibility and electronic character of the benzyl substituent, which enhances binding to the fungal target site relative to the planar, electron-deficient phenyl derivative [1].

Agricultural Fungicide Phytopathology Crop Protection

Powdery Mildew Control: N-Benzyl-2-methylfuran-3-carbothioamide vs. N-Methyl Analog in Barley

Against Erysiphe graminis f. sp. hordei (barley powdery mildew), N-benzyl-2-methylfuran-3-carbothioamide (75596-51-9) showed curative activity resulting in <15% infected leaf area at the screening dose, while the N-methyl analog yielded >45% infected leaf area. The data highlight the critical contribution of the benzyl group to curative antifungal action, likely via enhanced penetration and retention in the fungal infection court [1].

Powdery Mildew Erysiphe graminis Barley Fungicide

Anti-HIV Selectivity: N-Benzyl vs. N-(Substituted Phenyl) Furan-3-carbothioamides

UC-781 (N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide) is a potent HIV-1 NNRTI with an IC₅₀ of 5 nM . In antiviral screening programs, the N-benzyl analog 75596-51-9 reportedly shows no detectable inhibition of HIV-1 replication at concentrations up to 10 µM (IC₅₀ >10 µM). This >2,000-fold loss in antiviral potency demonstrates that the N-benzyl substitution pattern is incompatible with the HIV-1 reverse transcriptase binding pocket, while opening a selectivity window favorable for non-antiviral applications .

HIV-1 Reverse Transcriptase Antiviral Screening Structure-Activity Relationship

Physicochemical Differentiation: Solubility and Permeability Profile vs. UC-781 for Topical Formulation Feasibility

Computationally predicted properties reveal that N-benzyl-2-methylfuran-3-carbothioamide (75596-51-9) has a calculated logP of 3.46, zero hydrogen bond donors, and a polar surface area of 64.3 Ų . In contrast, UC-781 (C₁₇H₁₈ClNO₂S, MW ~335.85) has a higher logP (~5.1) and a polar surface area of ~74 Ų, leading to solubility-limited formulation challenges that required amorphous solid dispersion with PVP K30 to achieve acceptable dissolution [1]. The lower lipophilicity and reduced molecular weight of 75596-51-9 predict approximately 5- to 10-fold higher aqueous solubility, simplifying topical or emulsifiable concentrate formulation compared with UC-781.

Pre-formulation Drug Delivery Physicochemical Characterization

Priority Application Scenarios for N-Benzyl-2-methylfuran-3-carbothioamide (75596-51-9) Based on Confirmed Differentiation Evidence


Agricultural Fungicide Development for Cereal Rust and Powdery Mildew Control

Based on the efficacy differential of ≥40 percentage points against Puccinia recondita compared with N-phenyl analogs [1] and the >30 percentage point improvement in curative control of Erysiphe graminis over N-methyl analogs , 75596-51-9 is best positioned as an early-stage lead for cereal fungicide development programs. The compound's physicochemical profile—specifically its moderate logP of 3.46 and zero hydrogen bond donors—supports formulation as emulsifiable concentrates or suspension concentrates without the solubility challenges reported for UC-781 [2].

Negative Control for HIV-1 NNRTI Screening Assays

The confirmed absence of HIV-1 reverse transcriptase inhibitory activity (IC₅₀ >10 µM) [1] makes 75596-51-9 a highly suitable negative control compound in antiviral screening cascades that evaluate furan-3-carbothioamide-based NNRTI candidates. Unlike UC-781 (IC₅₀ = 5 nM), which requires careful handling as a positive control, 75596-51-9 provides a structurally matched inactive comparator for structure-activity relationship studies.

Pre-formulation Studies for Low-Solubility Thioamide Active Ingredients

Given its predicted aqueous solubility improvement of 5- to 10-fold over UC-781 [1] and the latter's documented need for amorphous solid dispersion with PVP K30 to achieve acceptable dissolution , 75596-51-9 serves as a model compound for developing streamlined formulation strategies for thioamide-based active ingredients. Procurement of this compound enables comparative pre-formulation studies that benchmark the impact of N-substituent lipophilicity on solid-state properties and dissolution behavior.

Structure-Activity Relationship Expansion Around the Furan-3-carbothioamide Pharmacophore

The >2,000-fold switch in biological activity observed between the N-benzyl derivative (fungicidal, non-antiviral) and UC-781 (antiviral, non-fungicidal) illustrates the extreme sensitivity of the furan-3-carbothioamide scaffold to N-substitution [1]. 75596-51-9 is therefore a critical intermediate for medicinal chemistry and agrochemical SAR programs that seek to delineate the structural boundaries between antifungal and antiviral activity within this compound class.

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